molecular formula C12H16N2O3 B8652513 N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide CAS No. 54284-31-0

N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide

Cat. No. B8652513
M. Wt: 236.27 g/mol
InChI Key: OWQGSQOMTFYNHF-UHFFFAOYSA-N
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Patent
US05472983

Procedure details

The preparation of Example 1 was repeated with the changes that the starting reactants were N-tert-butyl-N-methyl amine (3.36 g, 0.0386 mole) and 4-nitrobenzoyl chloride (3.58 g, 0.0193 mole), the reaction was carried out in benzene, the product was crystallized from cold ethanol, and the desired product was 3.31 g of crystals (28% yield), mp 119°-121° C. Proton nuclear magnetic resonance (89.55 MHz) showed absorptions at 8.252 ppm (d, 8.8 Hz, 2H; 3,5-aryl H); 7.569 ppm (d, 8.8 Hz, 2H; 2,6-aryl H); 2.838 ppm (s, 3H; N-CH3); 1.526 ppm (s, 9H; tert-butyl H) .
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
3.58 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
28%

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][CH3:6])([CH3:4])([CH3:3])[CH3:2].[N+:7]([C:10]1[CH:18]=[CH:17][C:13]([C:14](Cl)=[O:15])=[CH:12][CH:11]=1)([O-:9])=[O:8]>C1C=CC=CC=1>[C:1]([N:5]([CH3:6])[C:14](=[O:15])[C:13]1[CH:17]=[CH:18][C:10]([N+:7]([O-:9])=[O:8])=[CH:11][CH:12]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
3.36 g
Type
reactant
Smiles
C(C)(C)(C)NC
Step Two
Name
Quantity
3.58 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The preparation of Example 1
CUSTOM
Type
CUSTOM
Details
the product was crystallized from cold ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N(C(C1=CC=C(C=C1)[N+](=O)[O-])=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.31 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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